3,14-Dihydroxy-19-oxobufa-4,20,22-trienolide
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Overview
Description
3,14-Dihydroxy-19-oxobufa-4,20,22-trienolide is a chemical compound belonging to the class of bufadienolides. Bufadienolides are a type of steroidal lactone found in certain plants and animals, known for their potent biological activities, including cytotoxicity against various cancer cell lines .
Preparation Methods
The preparation of 3,14-Dihydroxy-19-oxobufa-4,20,22-trienolide involves several synthetic routes. One common method includes the extraction from natural sources such as plants of the Helleborus genus. The extraction process typically involves the use of methanol (MeOH) to obtain the crude extract, followed by purification using chromatographic techniques . Industrial production methods may involve large-scale extraction and purification processes to isolate the compound in sufficient quantities for research and application.
Chemical Reactions Analysis
3,14-Dihydroxy-19-oxobufa-4,20,22-trienolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of additional hydroxyl or carbonyl groups, while reduction may result in the conversion of carbonyl groups to hydroxyl groups .
Scientific Research Applications
3,14-Dihydroxy-19-oxobufa-4,20,22-trienolide has several scientific research applications. In chemistry, it is used as a reference compound for studying the properties and reactions of bufadienolides. In biology and medicine, it has been investigated for its cytotoxic effects against various cancer cell lines, including human leukemia and lung adenocarcinoma cells . Its potential as a therapeutic agent for cancer treatment is of significant interest. Additionally, it may have applications in the pharmaceutical industry for the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of 3,14-Dihydroxy-19-oxobufa-4,20,22-trienolide involves its interaction with molecular targets and pathways within cells. It is known to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and causing nuclear chromatin condensation . The compound may also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and the induction of cell death.
Comparison with Similar Compounds
3,14-Dihydroxy-19-oxobufa-4,20,22-trienolide can be compared with other bufadienolides, such as 3β,14-Dihydroxy-19-oxobufa-4,20,22-trienolide and other related steroidal lactones. While these compounds share similar structural features and biological activities, this compound may exhibit unique properties in terms of its potency and specificity against certain cancer cell lines . The comparison highlights its potential as a more effective therapeutic agent in certain contexts.
Properties
CAS No. |
510-62-3 |
---|---|
Molecular Formula |
C24H30O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C24H30O5/c1-22-9-7-19-20(4-3-16-12-17(26)6-10-23(16,19)14-25)24(22,28)11-8-18(22)15-2-5-21(27)29-13-15/h2,5,12-14,17-20,26,28H,3-4,6-11H2,1H3 |
InChI Key |
XMFOZWPYGNDNKK-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CCC5=C[C@H](CC[C@]35C=O)O |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5=CC(CCC35C=O)O |
Origin of Product |
United States |
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